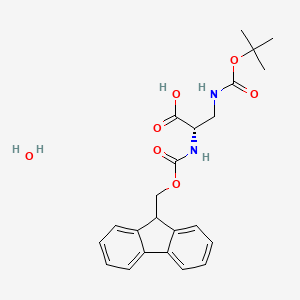

FMoc-L-Dap(Boc)-OH. H2O

Vue d'ensemble

Description

FMoc-L-Dap(Boc)-OH. H2O: is a compound used in peptide synthesis. It is a derivative of the amino acid diaminopropionic acid, modified with fluorenylmethyloxycarbonyl (FMoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis, a method widely used in the production of peptides for research and therapeutic purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FMoc-L-Dap(Boc)-OH. H2O typically involves the protection of the amino groups of diaminopropionic acid. The FMoc group is introduced to protect the alpha-amino group, while the Boc group protects the side-chain amino group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: FMoc-L-Dap(Boc)-OH. H2O undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the FMoc and Boc protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU and bases like DIPEA.

Common Reagents and Conditions:

Deprotection: Piperidine for FMoc removal, TFA for Boc removal.

Coupling: HBTU and DIPEA for peptide bond formation.

Major Products Formed:

Deprotected Amino Acid: L-Dap after removal of FMoc and Boc groups.

Peptides: When coupled with other amino acids, it forms peptides with specific sequences.

Applications De Recherche Scientifique

FMoc-L-Dap(Boc)-OH. H2O has several applications in scientific research:

Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.

Drug Development: Peptides synthesized using this compound can be used in drug development and testing.

Biomaterials: Used in the development of peptide-based biomaterials for tissue engineering and regenerative medicine.

Bioconjugation: Used in the synthesis of peptide conjugates for targeted drug delivery and imaging.

Mécanisme D'action

The primary mechanism of action of FMoc-L-Dap(Boc)-OH. H2O is its role as a building block in peptide synthesis. The FMoc and Boc groups protect the amino groups during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final peptide product . The compound’s ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide chemistry .

Comparaison Avec Des Composés Similaires

FMoc-L-Lys(Boc)-OH: Similar to FMoc-L-Dap(Boc)-OH.

FMoc-L-Orn(Boc)-OH: Contains ornithine instead of diaminopropionic acid.

Uniqueness: FMoc-L-Dap(Boc)-OH. H2O is unique due to its specific structure, which includes both FMoc and Boc protecting groups. This dual protection allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis .

Activité Biologique

FMoc-L-Dap(Boc)-OH·H2O, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid, is a versatile compound in peptide synthesis and drug development. This article explores its biological activity, applications, and research findings.

- Molecular Formula : C23H26N2O6

- Molecular Weight : 426.5 g/mol

- CAS Number : 162558-25-0

Applications in Biological Research

FMoc-L-Dap(Boc)-OH·H2O is primarily utilized in:

- Peptide Synthesis : As a building block for creating peptides with specific biological functions. Its structure allows for the incorporation of various functional groups.

- Drug Development : It plays a crucial role in designing peptide-based drugs targeting specific diseases, enhancing therapeutic efficacy.

- Bioconjugation : Facilitates the attachment of biomolecules to drugs or imaging agents, improving their targeting capabilities.

- Cancer Research : Used to develop targeted therapies that selectively attack cancer cells, reducing side effects while improving treatment outcomes.

- Diagnostics : Applied in creating biosensors for early disease detection by recognizing specific biomarkers .

Peptide Interaction and Binding

Research indicates that FMoc-L-Dap(Boc)-OH·H2O exhibits significant binding abilities with nucleic acids. Studies have shown that oligoDapT, derived from this compound, can form stable complexes with both single-stranded and double-stranded DNA and RNA. The binding is attributed to favorable hydrogen bonding and electrostatic interactions due to the protonation of side-chain amino groups at physiological pH .

Cytotoxicity Reduction

The manipulation of Coulombic interactions between ionizable side chains of Dap can alter the functional pH response of peptides synthesized from FMoc-L-Dap(Boc)-OH·H2O. This modification has been shown to reduce cytotoxicity while enhancing nucleic acid transfer capabilities .

1. Peptide Synthesis and Characterization

A study demonstrated the synthesis of oligoDapT using FMoc-L-Dap(Boc)-OH·H2O as a precursor. The synthesis involved coupling reactions followed by deprotection steps, yielding peptides with high purity and yield (up to 89% in some cases). Characterization was performed using NMR spectroscopy, confirming the structure and purity of the synthesized compounds .

2. Cancer Targeting Therapies

In cancer research, FMoc-L-Dap(Boc)-OH·H2O has been utilized to create peptide conjugates that selectively bind to cancer cells. These conjugates enhance drug delivery efficiency while minimizing toxicity to healthy cells. In vitro studies have shown improved cell viability profiles when using these targeted therapies compared to conventional treatments .

Summary of Findings

| Aspect | Details |

|---|---|

| Primary Applications | Peptide synthesis, drug development, bioconjugation, cancer therapy, diagnostics |

| Binding Properties | Strong interaction with nucleic acids; stable complexes with DNA/RNA |

| Cytotoxicity Effects | Reduced cytotoxicity through manipulation of pH response and Coulombic interactions |

| Synthesis Yields | High yields reported (up to 89%) in peptide synthesis applications |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGXYBNQAZAQRZ-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.